5-Bromo-2-(pyridin-3-yloxy)pyridine
Overview
Description
5-Bromo-2-(pyridin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol. It is used in research and development .
Synthesis Analysis
The synthesis of pyridine derivatives like this compound often involves palladium-catalyzed Suzuki cross-coupling reactions . The reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids can produce these novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .Scientific Research Applications
Photoinduced Tautomerization Studies
The study of 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, including those with bromo substituents, revealed a unique class of compounds capable of exhibiting three types of photoreactions. These include excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in complexes with alcohol. These reactions are significant for understanding the photophysics and photochemistry of pyridine derivatives, potentially including 5-Bromo-2-(pyridin-3-yloxy)pyridine, offering insights into their behavior in various environments and applications in photochemical switches or sensors Vetokhina et al., 2012.
Optical and Spectroscopic Characterization
The spectroscopic and optical properties of pyridine derivatives like 5-Bromo-2-(trifluoromethyl)pyridine were explored using various spectroscopic methods and density functional theory (DFT). Such studies provide a foundation for understanding the electronic structure, vibrational frequencies, and non-linear optical (NLO) properties of pyridine compounds, which are essential for their applications in materials science and molecular electronics Vural & Kara, 2017.
Synthesis and Structural Analysis
The synthesis of pyridine derivatives through reactions involving bromo-substituted pyridines has been explored, demonstrating the versatility of these compounds in organic synthesis. For instance, the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine showcases the potential for creating complex structures with pyridine cores, which can be further functionalized for various applications Kuhn et al., 2003.
Ligand Role in Iridium Complexes
The role of ancillary ligands, such as pyridyltetrazolate, in tuning the color and photophysical properties of iridium complexes has been investigated. This research is crucial for the development of phosphorescent materials in organic light-emitting devices (OLEDs) and other optoelectronic applications. The ability to fine-tune the emission properties through ligand modification, including potentially with this compound derivatives, highlights the importance of pyridine-based ligands in materials chemistry Stagni et al., 2008.
Corrosion Inhibition Studies
The evaluation of Schiff bases derived from pyridine compounds, including those with bromo substituents, as corrosion inhibitors for carbon steel highlights the potential of pyridine derivatives in protecting metals against corrosion. Such applications are significant in industrial settings where metal preservation is crucial. The investigation into the adsorption behavior and efficiency of these inhibitors contributes to the development of more effective corrosion protection strategies El-Lateef et al., 2015.
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-pyridin-3-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQHXPNQXLTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734209 | |
Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900493-23-4 | |
Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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